molecular formula C12H9NO2 B109402 3-Nitroacenaphthene CAS No. 3807-77-0

3-Nitroacenaphthene

Cat. No. B109402
CAS RN: 3807-77-0
M. Wt: 199.2 g/mol
InChI Key: WTRQPBAHQILXND-UHFFFAOYSA-N
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Description

3-Nitroacenaphthene is a chemical compound with the molecular formula C12H9NO2 . It is found in 5-Nitroacenaphthene .


Synthesis Analysis

The synthesis of 3-Nitroacenaphthene involves reaction conditions with nitric acid and acetic anhydride . A detailed synthesis method can be found in the paper titled “Syntheses of 5- and 3-Nitroacenaphthenes” which applies the Menke method for the synthesis of 5- and 3-nitroacenaphthenes .


Molecular Structure Analysis

The molecular weight of 3-Nitroacenaphthene is 199.2054 . The IUPAC Standard InChI is InChI=1S/C12H9NO2/c14-13(15)11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6H2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3-Nitroacenaphthene has a molecular weight of 199.2054 . It has a melting point of 150-151°C .

Scientific Research Applications

Photocatalysis in Synthesis

3-Nitroacenaphthene has been identified as an innovative photocatalyst for chemical synthesis. Specifically, it's been utilized as a recyclable visible-light photocatalyst for constructing C=N bonds from sulfonyl azides and amines. This method offers a convenient route to access various sulfonyl amidines under mild conditions, demonstrating the compound's potential in facilitating chemical transformations with reduced energy requirements and increased selectivity (Jian et al., 2019).

Atmospheric Chemistry

The atmospheric oxidation of acenaphthene, involving 3-Nitroacenaphthene as one of the products, has been a subject of detailed study. The reaction kinetics with hydroxyl radicals, nitrate radicals, and ozone have been quantified, providing valuable insights into the environmental fate and transport of acenaphthene and its derivatives. Notably, 3-Nitroacenaphthene and other reaction products were identified, offering a glimpse into the complex chemistry of atmospheric pollutants (Zhou & Wenger, 2013).

Mass Spectrometry Studies

The behavior of 3-Nitroacenaphthene and other nitro-PAHs under laser desorption/femtosecond laser mass spectrometry has been investigated. Notably, this study highlighted the generation of prominent parent ions along with structurally-characteristic fragments, offering insights into the molecular structure and stability of these compounds under high-energy conditions. This research aids in understanding the photophysical behavior of nitro-PAHs, which is crucial for their applications in various scientific fields (Tasker et al., 2003).

Gas/Particle Partitioning

Studies on the gas/particle partitioning of acenaphthene reaction products, including 3-Nitroacenaphthene, provide insights into their environmental behavior. This research is critical in understanding the distribution and potential impact of these compounds in the atmosphere. The findings suggest that such compounds predominantly exist in the particulate phase, but certain compounds like 3-Nitroacenaphthene may prefer the gas phase under specific conditions (Sauret-Szczepanski & Lane, 2004).

Photochemical Reactions

The photochemical degradation of nitro-PAHs, including 3-Nitroacenaphthene, has been studied in various solvents. Understanding the photodegradation rates and mechanisms is essential for assessing the environmental impact and persistence of these compounds. The study provides a comparative analysis of degradation rates across different solvents, offering a comprehensive view of the compound's stability and reactivity under photochemical conditions (Stewart et al., 2010).

Safety And Hazards

3-Nitroacenaphthene is suspected of causing cancer . It may cause damage to organs through prolonged or repeated exposure, particularly the liver and kidney . Safety precautions include obtaining special instructions before use, not breathing dust, vapor, mist, or gas, and not ingesting the compound . It should be stored locked up .

properties

IUPAC Name

3-nitro-1,2-dihydroacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-13(15)11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRQPBAHQILXND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2C1=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191482
Record name Acenaphthene, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitroacenaphthene

CAS RN

3807-77-0
Record name 3-Nitroacenaphthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3807-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitroacenaphthene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC137392
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137392
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acenaphthene, 3-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NITROACENAPHTHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WSB1KEE1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
H MITOGUCHI - Journal of Synthetic Organic Chemistry, Japan, 1969 - jstage.jst.go.jp
… However, 3-nitroacenaphthene was formed together with the 5-isomer by the reversed treatment at-10 C in a yield of 18%. Of various metal nitrates tested, cupric and zinc nitrates …
Number of citations: 1 www.jstage.jst.go.jp
BC Webb, CHJ Wells - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… 3-Nitroacenaphthene was converted into dinitroacenaphthenes by a mixture of nitric acid and 1,2-dichloroethane. Column chromatography of the product mixture yielded 3,6-…
Number of citations: 0 pubs.rsc.org
AT Peters - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
… This is parallel to the case of 3-nitroacenaphthene, from which 3-nitroacenaphthenequinone could not be obtained by a variety of methods of oxidation (cf. Graebe and Briones, …
Number of citations: 7 pubs.rsc.org
LA Jones, CT Joyner, HK Kim… - Canadian Journal of …, 1970 - cdnsciencepub.com
… nitrate as the nitrating agent has been reported to produce 3-nitroacenaphthene (41 %) while diacetylorthonitric acid gave a 22% yield (6). In our hands, attempts to resolve the mixture …
Number of citations: 20 cdnsciencepub.com
IK Lewis, RD Topsom, J Vaughan… - The Journal of Organic …, 1968 - ACS Publications
… Whereas it has been knowrn9 that reasonable (approximately 20%) yields of 3-nitroacenaphthene can be separated from 5-nitroacenaphthene after the treatment of acenaphthene with …
Number of citations: 10 pubs.acs.org
K El-Bayoumy, SS Hecht - Polynuclear Aromatic Hydrocarbons …, 1982 - hero.epa.gov
… Conventional methods for nitration of acenaphthene gave a mixture of 3-nitroacenaphthene and 5-nitroacenaphthene. The metabolic studies were carried out with rat liver supernatant. …
Number of citations: 13 hero.epa.gov
FM Rowe, JSH Davies - Journal of the Chemical Society, Transactions, 1920 - pubs.rsc.org
… identical with the product obtained by a similar oxidation of 3-nitroacenaphthene. When distilled with lime, a-nitronaphthalene is obtained (Found : N=5*93. Calc.: …
Number of citations: 14 pubs.rsc.org
K El-Bayoumy, SS Hecht - Cancer Research, 1982 - AACR
The metabolism of the mutagen and carcinogen, 5-nitroacenaphthene, by the 9000 × g supernatant from the livers of Aroclor-pretreated rats was studied. The major primary metabolites …
Number of citations: 42 aacrjournals.org
LW Deady, PM Gray, RD Topsom - The Journal of Organic …, 1972 - ACS Publications
… 3-Acetyl-, 3-bromo-, 3-chloro-, and 3-nitroacenaphthene havebeen shown toacetylate exclusively in the 6 position. 3-ieri-Butylacenaphthene also acetyles predominantly in the 6 …
Number of citations: 6 pubs.acs.org
EN Telnyuk, GP Petrenko - Zhurnal Organicheskoi Khimii, 1970 - hero.epa.gov
… NITROACENAPHTHYLENE SYNTHESIS OF 3-NITROACENAPHTHENE | Health & Environmental Research Online (HERO) | US EPA … NITROACENAPHTHYLENE …
Number of citations: 0 hero.epa.gov

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